molecular formula C10H19ClN2O B1456835 1-(Cyclopentylcarbonyl)piperazine HCl CAS No. 1417635-20-1

1-(Cyclopentylcarbonyl)piperazine HCl

Cat. No.: B1456835
CAS No.: 1417635-20-1
M. Wt: 218.72 g/mol
InChI Key: PRYOEVWKMIZZJG-UHFFFAOYSA-N
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Description

1-(Cyclopentylcarbonyl)piperazine HCl is a chemical compound used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It has a molecular formula of C10H19ClN2O and a molecular weight of 218.72 g/mol.


Synthesis Analysis

Piperazine derivatives are synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms. The structure is further characterized by the 1,4-relationship of the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H19ClN2O), molecular weight (218.72 g/mol), and its use in the synthesis of Esaprazole analogs .

Scientific Research Applications

Analogue Development for Oncology Applications

1-(Cyclopentylcarbonyl)piperazine HCl and its analogues are explored for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity and introduce polar functional groups have been investigated to improve utility, with certain analogues exhibiting substantial affinities within specific receptor subtypes and potential as σ(2)-selective agents (Abate et al., 2011).

Antitumor Agent Development

Modifications of this compound, such as introducing N-methyl-piperazine groups, have led to derivatives with improved solubility and comparable antiproliferative activity, suggesting potential as novel anticancer agents (Xiang et al., 2012).

Serotonin Binding and Turnover Studies

Research on this compound derivatives has contributed to understanding serotonin binding and turnover in the brain, suggesting roles as serotonin receptor agonists (Fuller et al., 1978).

Antiproliferative Activity Investigation

Novel derivatives of this compound have been synthesized and evaluated for antitumor properties against various cancer cell lines, showing reasonable activity and low cytotoxicity against normal human cells (Fytas et al., 2015).

Antimicrobial Studies

Derivatives containing N-Methyl Piperazine have been prepared and evaluated for antimicrobial properties against strains of bacteria, contributing to the search for new antimicrobial agents (Patel et al., 2016).

Carbonic Anhydrase Inhibition Research

This compound derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, providing insights into potential therapeutic applications (Tuğrak et al., 2019).

Metabolic Fate Studies

Investigations into the metabolic fate of derivatives like 1-Butyry1-4-cinnamylpiperazine Hydrochloride in rats provide valuable information on the body's processing of such compounds (Terayama et al., 1973).

Safety and Hazards

The safety data sheet for piperazine compounds suggests that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Specific safety and hazard information for 1-(Cyclopentylcarbonyl)piperazine HCl was not found in the search results.

Future Directions

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc. This is one of the reasons why piperazine based compounds are gaining prominence in today’s research . The future directions of piperazine derivatives, including 1-(Cyclopentylcarbonyl)piperazine HCl, could involve further exploration of their diverse applications in biological systems and their potential uses in the field of catalysis and metal organic frameworks .

Mechanism of Action

Target of Action

It is suggested that it can be used as pde4 inhibitors for various pharmaceutical applications .

Mode of Action

Piperazine compounds, which are structurally related, are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Given its potential role as a pde4 inhibitor , it may be involved in the regulation of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.

Pharmacokinetics

Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

If it acts as a pde4 inhibitor , it could potentially increase levels of cAMP within cells, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.

Biochemical Analysis

Biochemical Properties

1-(Cyclopentylcarbonyl)piperazine HCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific receptors or enzymes, altering their conformation and activity . This can lead to downstream effects on cellular signaling pathways and gene transcription, ultimately influencing cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of the compound within different cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

cyclopentyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYOEVWKMIZZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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